N-(2-carbamoylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Overview
Description
N-(2-carbamoylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a trifluoromethyl group and a carboxamide group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-(aminocarbonyl)phenylhydrazine with 1-methyl-3-(trifluoromethyl)pyrazole-5-carboxylic acid under acidic conditions. This reaction forms the desired pyrazole ring with the appropriate substitutions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and yield. The use of high-throughput screening techniques allows for the rapid identification of optimal reaction parameters, ensuring consistent and high-quality production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with new functional groups replacing the trifluoromethyl group.
Scientific Research Applications
N-(2-carbamoylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The carboxamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(aminocarbonyl)phenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- N-[2-(aminocarbonyl)phenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-6-carboxamide
Uniqueness
N-(2-carbamoylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is unique due to the specific position of the carboxamide group on the pyrazole ring. This positional isomerism can significantly influence the compound’s chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct electronic properties, enhancing the compound’s stability and lipophilicity compared to its analogs.
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O2/c1-20-9(6-10(19-20)13(14,15)16)12(22)18-8-5-3-2-4-7(8)11(17)21/h2-6H,1H3,(H2,17,21)(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWQOKFKXPERRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=CC=C2C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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